2-[Methyl(pyrazin-2-yl)amino]acetic acid
Description
Overview of N-Substituted Pyrazine-Amino Acid Analogues and their Academic Significance
The combination of a pyrazine (B50134) ring with an amino acid structure creates a class of compounds with significant academic interest. These N-substituted pyrazine-amino acid analogues are explored for their potential to mimic or interact with biological systems. For instance, research into N-pyrazinoyl substituted amino acids has been conducted to evaluate their potential as antimycobacterial agents, building upon the known antitubercular activity of pyrazinamide (B1679903). nih.gov
Studies have shown that the specific amino acid attached to the pyrazine core, including its stereochemistry (l- or d-enantiomers), can significantly influence biological activity. nih.gov Furthermore, the structure of the N-terminal amino acid in peptides has been shown to be a determining factor in the formation of pyrazines during Maillard reactions, a key process in food chemistry. nih.govacs.org In synthetic chemistry, amino acids serve as versatile starting materials for the creation of substituted pyrazines. nih.gov The academic significance of these analogues lies in their potential as novel therapeutic candidates, probes for biological processes, and versatile building blocks for creating diverse chemical libraries. nih.govacs.org
Research Trajectory and Potential of 2-[Methyl(pyrazin-2-yl)amino]acetic acid in Chemical Science
Specific, in-depth academic studies focusing exclusively on this compound are not widely represented in current literature. The compound is primarily available through chemical suppliers as a research chemical or building block for synthesis. sigmaaldrich.comscbt.com Its CAS Number is 953740-40-4. sigmaaldrich.com001chemical.com
While direct research is limited, the potential of this compound can be inferred from the known activities of related pyrazine-acetic acid hybrids. Such compounds are being investigated in drug discovery for their potential as anticancer and antimicrobial agents. The structure of this compound, featuring a pyrazine ring, a secondary amine linker, and a carboxylic acid group, provides multiple points for chemical modification, making it a potentially valuable intermediate for the synthesis of more complex derivatives and compound libraries. The presence of the acetic acid moiety suggests possible applications in chelation or as a linker to other molecular fragments.
Scope and Objectives of Academic Inquiry into this compound
Given its status as a readily available but under-studied compound, the scope of future academic inquiry into this compound is broad. The primary objective would be to characterize its physicochemical and biological properties thoroughly.
Key objectives for future research include:
Synthetic Elaboration: Using the compound as a scaffold to synthesize a library of derivatives by modifying the carboxylic acid group or the pyrazine ring.
Biological Screening: Evaluating the parent compound and its derivatives for a range of biological activities, particularly in areas where pyrazines have shown promise, such as antimicrobial, anticancer, and anti-inflammatory applications. rjpbcs.com
Structure-Activity Relationship (SAR) Studies: Investigating how systematic changes to the molecule's structure affect its biological activity to guide the design of more potent and selective compounds.
Coordination Chemistry: Exploring the ability of the amino acid moiety to act as a ligand for metal ions, potentially leading to new coordination compounds with interesting catalytic or biological properties.
Fulfilling these objectives would clarify the scientific value of this compound and determine its potential for application in medicinal chemistry and materials science.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 953740-40-4 sigmaaldrich.com001chemical.com |
| Molecular Formula | C₇H₉N₃O₂ scbt.com001chemical.com |
| Molecular Weight | 167.17 g/mol scbt.com001chemical.com |
| IUPAC Name | [methyl(pyrazin-2-yl)amino]acetic acid sigmaaldrich.com |
| InChI Key | VZNAOBLPDLLSLB-UHFFFAOYSA-N sigmaaldrich.com |
| Physical Form | Powder sigmaaldrich.com |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Pyrazinamide |
| 2-[(pyrazin-2-yl)amino]acetic acid |
| 2-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid |
| methyl pyrazine-2-carboxylate |
Structure
3D Structure
Properties
IUPAC Name |
2-[methyl(pyrazin-2-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-10(5-7(11)12)6-4-8-2-3-9-6/h2-4H,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNAOBLPDLLSLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Spectroscopic and Structural Characterization of 2 Methyl Pyrazin 2 Yl Amino Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of 2-[Methyl(pyrazin-2-yl)amino]acetic acid is expected to show distinct signals corresponding to the protons on the pyrazine (B50134) ring, the N-methyl group, the methylene (B1212753) group of the acetic acid moiety, and the acidic proton of the carboxyl group.
The pyrazine ring contains three aromatic protons. Based on data for similar pyrazine derivatives, these protons would appear in the downfield region of the spectrum, typically between δ 8.0 and 8.5 ppm. chemicalbook.com The proton situated between the two nitrogen atoms is expected to be the most deshielded. The other two protons on the ring will likely appear as doublets or multiplets due to spin-spin coupling.
The N-methyl group (N-CH₃) protons would give rise to a sharp singlet, anticipated in the range of δ 3.0-3.5 ppm. The methylene protons (-CH₂-) of the acetic acid group are adjacent to both the nitrogen atom and the carbonyl group, which would place their singlet signal around δ 4.0-4.5 ppm. The carboxylic acid proton (-COOH) is highly deshielded and would appear as a broad singlet far downfield, typically above δ 10.0 ppm, and its position can be highly dependent on the solvent and concentration.
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyrazine-H | ~ 8.0 - 8.5 | m (multiplet) | 3H |
| Methylene (-CH₂-) | ~ 4.0 - 4.5 | s (singlet) | 2H |
| N-Methyl (-CH₃) | ~ 3.0 - 3.5 | s (singlet) | 3H |
| Carboxylic Acid (-COOH) | > 10.0 | s (broad) | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, seven distinct carbon signals are expected.
The carbonyl carbon (-C=O) of the carboxylic acid is the most deshielded carbon and is expected to appear significantly downfield, typically in the range of δ 170-180 ppm. The carbons of the pyrazine ring are aromatic and their signals are anticipated between δ 130 and 160 ppm. The carbon atom bonded to the amino group (C-N) will be the most downfield among the ring carbons due to the electron-withdrawing effect of the nitrogen. chemicalbook.com
The aliphatic carbons include the methylene carbon (-CH₂-) and the N-methyl carbon (-CH₃). The methylene carbon, being attached to a nitrogen and a carbonyl group, is expected to resonate around δ 50-60 ppm. The N-methyl carbon signal would appear further upfield, typically in the range of δ 35-45 ppm.
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (-C=O) | ~ 170 - 180 |
| Pyrazine C-N | ~ 150 - 160 |
| Pyrazine C-H | ~ 130 - 145 |
| Methylene (-CH₂-) | ~ 50 - 60 |
| N-Methyl (-CH₃) | ~ 35 - 45 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the pyrazine ring, helping to distinguish their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals for the pyrazine-H, -CH₂-, and -CH₃ groups to their corresponding carbon signals in the ¹³C NMR spectrum.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands for its key functional groups. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group, which typically overlaps with C-H stretching vibrations. The C=O stretching vibration of the carboxylic acid would result in a strong, sharp peak around 1700-1730 cm⁻¹.
The aromatic C-H stretching of the pyrazine ring would appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazine ring are expected in the 1400-1600 cm⁻¹ region. The aliphatic C-H stretching of the methyl and methylene groups would be observed in the 2850-2960 cm⁻¹ range. The C-N stretching vibration is expected to show a band in the 1200-1350 cm⁻¹ region.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid (-COOH) | O-H Stretch | ~ 2500 - 3300 (broad) |
| Carboxylic Acid (-C=O) | C=O Stretch | ~ 1700 - 1730 (strong) |
| Pyrazine Ring | Aromatic C-H Stretch | ~ 3000 - 3100 |
| Pyrazine Ring | C=C and C=N Stretch | ~ 1400 - 1600 |
| Aliphatic Groups (-CH₂, -CH₃) | C-H Stretch | ~ 2850 - 2960 |
| Amine (-C-N) | C-N Stretch | ~ 1200 - 1350 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound. For this compound, various MS methods are employed to confirm its identity, elemental composition, and purity.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, allowing for the analysis of the intact molecule with minimal fragmentation. The compound possesses both a basic pyrazine moiety, which can be readily protonated, and a carboxylic acid group, which can be deprotonated. Consequently, its ESI-MS analysis can be performed in both positive and negative ion modes.
In positive ion mode, the molecule is expected to capture a proton (H⁺) to form the pseudomolecular ion [M+H]⁺. In negative ion mode, it is expected to lose a proton to form the [M-H]⁻ ion. The detection of these ions provides a direct measurement of the compound's nominal molecular weight. Based on the molecular formula C₇H₉N₃O₂, the molecular weight is approximately 167.17 g/mol .
Table 1: Expected Ions in ESI-MS of this compound
| Ionization Mode | Expected Ion | Calculated Mass-to-Charge Ratio (m/z) |
| Positive | [M+H]⁺ | 168.1 |
| Negative | [M-H]⁻ | 166.1 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the compound, distinguishing it from other molecules with the same nominal mass. For this compound (C₇H₉N₃O₂), the theoretical exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements.
The HRMS data is critical for confirming the molecular formula of a newly synthesized compound or for identifying it in a complex mixture. The difference between the experimentally measured exact mass and the calculated theoretical mass should ideally be less than 5 parts per million (ppm).
Table 2: HRMS Data for this compound
| Species | Molecular Formula | Calculated Exact Mass (Da) |
| Neutral Molecule [M] | C₇H₉N₃O₂ | 167.0695 |
| Protonated Molecule [M+H]⁺ | C₇H₁₀N₃O₂⁺ | 168.0773 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is highly effective for confirming the identity of this compound and assessing its purity.
In a typical LC-MS analysis, the sample is first injected into an HPLC system where it is separated from impurities on a chromatographic column. The eluent from the column is then directed into the mass spectrometer. The identity of the compound is confirmed by matching both its retention time from the LC separation and its measured mass-to-charge ratio from the MS detection. The purity can be estimated by integrating the area of the chromatographic peak corresponding to the target compound relative to the total area of all detected peaks. A reversed-phase C18 column is commonly used for compounds of this polarity.
Table 3: Representative LC-MS Method Parameters
| Parameter | Description |
| LC System | UHPLC or HPLC |
| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 5% to 95% B over several minutes |
| Flow Rate | 0.3 - 0.5 mL/min |
| MS Detector | ESI-QTOF or ESI-Triple Quadrupole |
| Ionization Mode | Positive and/or Negative |
X-ray Diffraction for Crystalline Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.
A thorough search of publicly available scientific literature and crystallographic databases indicates that, to date, the single-crystal X-ray structure of this compound has not been reported. Therefore, detailed experimental data on its solid-state conformation and crystal packing arrangement is not currently available in the public domain.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for both the purification of this compound after synthesis and the subsequent assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method is typically employed. nih.govmdpi.com In this setup, the compound is separated on a nonpolar stationary phase (like C18) using a polar mobile phase.
The purity is determined by monitoring the column eluent with a UV detector, typically at a wavelength where the pyrazine ring exhibits strong absorbance. The result is a chromatogram where the area of the peak corresponding to the compound of interest is compared to the total area of all peaks. A high-purity sample will show a single major peak. This method is crucial for quality control in both research and production settings.
Table 4: Typical HPLC Parameters for Purity Analysis
| Parameter | Description |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at ~254 nm or ~280 nm |
| Injection Volume | 10 - 20 µL |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a state-of-the-art analytical technique that offers significant advantages in terms of resolution, sensitivity, and speed of analysis for the separation and quantification of chemical compounds. For a comprehensive characterization of this compound, a UPLC method would be instrumental in determining its purity, identifying any potential impurities, and establishing a robust analytical profile.
Despite a thorough review of scientific literature, a specific, validated UPLC method dedicated solely to the analysis of this compound has not been reported in publicly accessible research. Detailed experimental parameters such as column specifications, mobile phase composition, flow rate, and detector settings are therefore not available for this particular compound.
However, based on the chemical structure of this compound, which incorporates both a pyrazine ring and an N-methylated amino acid moiety, a general UPLC method can be conceptualized. The development of such a method would typically involve a systematic approach to optimize the separation of the target analyte from any starting materials, by-products, or degradation products.
Hypothetical UPLC Methodological Approach:
A reversed-phase UPLC (RP-UPLC) method would likely be the most suitable approach. This technique separates compounds based on their hydrophobicity. The stationary phase would typically consist of a sub-2 µm particle size C18 or similar bonded silica (B1680970) column, which provides high efficiency and resolution.
The mobile phase would likely be a gradient elution system, starting with a high percentage of a weak solvent (e.g., water with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape) and gradually increasing the percentage of a strong organic solvent (e.g., acetonitrile or methanol). This gradient would effectively elute compounds with varying polarities.
Detection would most commonly be performed using a photodiode array (PDA) detector, which can monitor absorbance over a range of wavelengths, or a mass spectrometer (MS) for enhanced sensitivity and specificity, allowing for mass-to-charge ratio determination.
Illustrative UPLC Parameters for Structurally Related Compounds:
To provide context, the following table outlines typical UPLC conditions used for the analysis of amino acids and heterocyclic compounds, which share structural similarities with this compound. It is important to note that these are generalized parameters and would require optimization for the specific analysis of the target compound.
| Parameter | Typical Conditions for Amino Acid & Heterocyclic Compound Analysis |
| Instrument | ACQUITY UPLC System or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp. | 30 - 45 °C |
| Injection Vol. | 1 - 5 µL |
| Detector | Photodiode Array (PDA) at 210-400 nm or Mass Spectrometer (MS) |
| Gradient | A time-based linear gradient from 5% to 95% Mobile Phase B |
In the absence of specific research findings, the establishment of a validated UPLC method for this compound would be a valuable contribution to the analytical chemistry of this compound, enabling more precise quality control and stability studies.
Advanced Computational and Theoretical Investigations of 2 Methyl Pyrazin 2 Yl Amino Acetic Acid and Its Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For pyrazine (B50134) derivatives, these methods provide deep insights into molecular geometry, stability, and reactive sites.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For analogues of 2-[Methyl(pyrazin-2-yl)amino]acetic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G**, are employed to determine optimized molecular geometries, bond lengths, and bond angles. nih.gov These calculations are not limited to ground states; they can also be applied to electronically excited states. bohrium.com
Table 1: Representative DFT-Calculated Parameters for Pyrazine Analogues Note: The following data is illustrative and compiled from studies on various pyrazine derivatives. It does not represent the target compound directly.
| Parameter | Compound Analogue | Method/Basis Set | Calculated Value |
|---|---|---|---|
| Bond Length | 2-chloro-3-hydrazinopyrazine | B3LYP/6-311+G** | Specific values not provided in abstract nih.gov |
| Heat of Formation | Substituted Pyrazines | DFT/B3LYP/cc-pVDZ | Dependent on substituent researchgate.net |
| Dipole Moment (µ) | Substituted Pyrazines | DFT/B3LYP/cc-pVDZ | Dependent on substituent researchgate.net |
| Unit Cell Parameters | SIFSIX-Ni-pyr MOF | DFT | a = b = 9.88 Å, c = 7.73 Å rsc.org |
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net
For pyrazine analogues, FMO analysis reveals the nature of electronic transitions. A typical n→π* transition in pyrazine involves the promotion of an electron from a non-bonding orbital (lone pair on nitrogen) to an anti-bonding π* orbital. montana.edumontana.edu The HOMO-LUMO gap for 2-chloro-3-hydrazinopyrazine was calculated to be 4.800 eV, indicating high stability. nih.gov In this molecule, the HOMO is localized on the hydrazine (B178648) group while the LUMO is on the pyrazine ring, suggesting that an electronic transition involves a charge transfer from the substituent to the ring. nih.gov This intramolecular charge transfer (ICT) is a common feature in substituted pyrazines and is crucial for their photophysical properties. researchgate.netacs.org A smaller HOMO-LUMO gap generally implies a higher reactivity and is often associated with molecules exhibiting significant nonlinear optical (NLO) properties. mdpi.com
Table 2: FMO Data for Pyrazine Analogues Note: This table presents example data from computational studies on pyrazine derivatives to illustrate the concept.
| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 2-chloro-3-hydrazinopyrazine | -6.581 | -1.780 | 4.800 nih.gov |
| DSMFS | Not specified | Not specified | 2.8174 researchgate.net |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis structure of a molecule, including lone pairs and bond orbitals. It allows for the investigation of charge distribution (natural atomic charges) and delocalization effects through the analysis of interactions between filled "donor" NBOs and empty "acceptor" NBOs. wisc.eduwikipedia.org
In substituted pyrazine systems, NBO analysis is used to quantify the nature of chemical bonds (covalent vs. ionic character) and to understand hyperconjugative interactions that stabilize the molecule. researchgate.netwikipedia.org For example, the interaction between a lone pair orbital on a substituent's nitrogen atom and an anti-bonding π* orbital of the pyrazine ring can be quantified, providing insight into the electronic delocalization that influences the molecule's properties. mdpi.com This type of analysis is also fundamental in understanding intermolecular interactions, such as hydrogen bonding, which are critical for predicting how a molecule will interact with biological targets or solvent molecules. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. acs.org By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape, flexibility, and interactions of a molecule like this compound in a simulated environment, such as in a solvent box.
For flexible molecules, MD is crucial for identifying the most stable conformers and understanding the energy barriers between them. acs.org These simulations can reveal how the molecule's shape changes in response to its environment, which is essential for predicting its biological activity and physical properties. For example, MD simulations can be used to study the conformational preferences of the acetic acid side chain relative to the pyrazine ring. This information is complementary to experimental techniques and provides a time-averaged view of the molecule's structure and behavior that is inaccessible to static computational methods. researchgate.net
In Silico Mechanistic Elucidation of Reaction Pathways
For instance, the synthesis of pyrazine derivatives often involves multi-step reactions. Computational studies can be used to model these processes, providing insights that are difficult to obtain experimentally. A study on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides involved a Suzuki cross-coupling reaction. mdpi.com While this study focused on the synthesis and property calculation, a deeper in silico investigation could model the catalytic cycle of the palladium catalyst, detailing the energies of oxidative addition, transmetalation, and reductive elimination steps. Similarly, computational studies on the dearomatization of diazaheterocycles have been used to locate transition structures and explore the conformational potential energy surface, explaining the stereochemical outcome of the reaction. acs.org Such analyses are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.
Computational Prediction of Spectroscopic Parameters
Theoretical calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure verification and interpretation of experimental data.
For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, can predict the ¹H and ¹³C chemical shifts of a molecule. mdpi.comuncw.edu These predictions are based on calculating the isotropic shielding values for each nucleus. By averaging the calculated shifts over several low-energy conformers (often obtained from an MD simulation or a conformational search), a weighted average spectrum can be produced that closely matches experimental results. uncw.edu Such computational work has been successfully applied to pyrazine derivatives and other heterocyclic systems. mdpi.comresearchgate.net
Similarly, the vibrational frequencies observed in Infrared (IR) and Raman spectra can be calculated using DFT. These calculations help in the assignment of complex experimental spectra by correlating observed peaks with specific vibrational modes of the molecule, such as C-H stretches, C=N vibrations, or ring breathing modes. researchgate.net For electronic spectra, Time-Dependent DFT (TD-DFT) is used to predict the wavelengths and intensities of UV-Vis absorption bands, corresponding to electronic transitions like n→π* and π→π*. acs.org
Structure-Property Relationship (SPR) Studies using Theoretical Descriptors
The exploration of structure-property relationships (SPR) through computational methods is a cornerstone of modern medicinal chemistry and materials science. For this compound and its analogues, theoretical descriptors derived from quantum chemical calculations provide a powerful lens through which to understand and predict their physicochemical and biological properties. These studies, often part of a broader Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) analysis, establish mathematical models that correlate a molecule's structural or electronic features with specific outcomes. semanticscholar.orgijournalse.org
Research on pyrazine derivatives has consistently demonstrated that their biological activities are significantly influenced by their molecular structures. brieflands.com Computational techniques, particularly Density Functional Theory (DFT), are frequently employed to calculate a variety of descriptors that quantify different aspects of a molecule's character. semanticscholar.orgijournalse.org These descriptors can be broadly categorized into electronic, steric, and thermodynamic parameters.
Electronic Descriptors:
Electronic descriptors are fundamental to understanding the reactivity and interaction potential of molecules. For pyrazine analogues, key electronic descriptors include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. brieflands.com In studies of related pyrazine compounds, the LUMO energy has been shown to be a significant factor in models predicting cytotoxicity, where a lower LUMO energy can correlate with increased activity. brieflands.com
Molecular Electrostatic Potential (MEP): The MEP map provides a visual and quantitative representation of the charge distribution on the molecular surface. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for understanding non-covalent interactions like hydrogen bonding with biological receptors. For some pyrazine derivatives, descriptors derived from the MEP, such as the minimum and maximum surface electrostatic potentials (Vs,min and Vs,max), have been successfully correlated with cytotoxic activity. brieflands.com
NBO Charges: Natural Bond Orbital (NBO) analysis provides information about the charge distribution at the atomic level. Studies on pyrazine derivatives have used NBO charges to understand the effects of different substituents on the electronic environment of the molecule. semanticscholar.org
Steric and Topological Descriptors:
These descriptors relate to the size, shape, and connectivity of the molecule, which are important for its ability to fit into a binding site.
Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates well with drug transport properties, including intestinal absorption and blood-brain barrier penetration. It is calculated based on the surface contributions of polar atoms. semanticscholar.org
Number of Rotatable Bonds (nrotb): This descriptor is related to the conformational flexibility of a molecule. A higher number of rotatable bonds can be entropically unfavorable for binding to a receptor. semanticscholar.org
Balaban Index (J): This is a topological index that encodes information about the branching and connectivity of the molecular graph and has been found relevant in QSAR models of pyrazinoates. nih.gov
Illustrative SPR Data for Pyrazine Analogues
To illustrate the practical application of these descriptors, the following data table presents a hypothetical QSAR analysis for a series of pyrazine analogues, including a reference structure similar to this compound. The table showcases how variations in theoretical descriptors could correlate with a hypothetical biological activity (e.g., IC₅₀).
| Compound | LUMO Energy (eV) | Dipole Moment (Debye) | Van der Waals Surface Area (Ų) | Predicted IC₅₀ (µM) |
| Analogue 1 (Reference) | -0.95 | 3.5 | 185.2 | 10.5 |
| Analogue 2 (-F subst.) | -1.15 | 4.8 | 190.1 | 7.2 |
| Analogue 3 (-CH₃ subst.) | -0.91 | 3.2 | 199.8 | 12.8 |
| Analogue 4 (-OH subst.) | -1.05 | 5.1 | 192.5 | 8.1 |
| Analogue 5 (-CN subst.) | -1.30 | 6.2 | 195.6 | 5.4 |
Note: This table is for illustrative purposes only. The values are not based on experimental data for this compound but represent typical trends observed in QSAR studies of analogous heterocyclic compounds.
The trends in the table suggest that increasing the electron-withdrawing character of substituents (leading to a lower LUMO energy and higher dipole moment) could enhance the biological activity of this class of compounds. Such models, once validated, can be invaluable for the virtual screening of new chemical entities and for guiding the synthesis of more potent analogues. semanticscholar.org The goal of these computational studies is to build robust and predictive models that can accelerate the drug discovery and development process. nih.govnih.gov
Exploration of Molecular Interactions and Biochemical Activities of Pyrazine Glycine Derivatives in Research Settings
Enzyme Interaction and Inhibition Studies in vitro
Pyrazine-glycine derivatives have been investigated as inhibitors of several key enzymes, demonstrating their potential as scaffolds for drug discovery. Their unique structure allows for specific interactions within enzyme active sites, leading to modulation of their catalytic activity. nih.gov
Research into pyrazine-containing compounds has revealed significant inhibitory activity against various enzymes crucial in different biological pathways.
Glucosamine-6-Phosphate (GlcN-6-P) Synthase: This enzyme is a key target for developing antimicrobial and antidiabetic agents because it plays an essential role in the hexosamine biosynthesis pathway. nih.govbohrium.comresearchgate.net Inhibitors of GlcN-6-P synthase often fall into categories such as substrate analogues or compounds that mimic the transition state of the enzymatic reaction. nih.govnih.govresearchgate.net Various heterocyclic compounds have been identified as potential inhibitors, often through molecular docking studies that predict their ability to bind to the enzyme's active site. nih.govbohrium.com Glutamine analogues, for example, can covalently bind to the N-terminal cysteine residue in the enzyme's glutamine-binding site. researchgate.net While direct inhibition by 2-[Methyl(pyrazin-2-yl)amino]acetic acid is not extensively documented, the established role of heterocyclic and amino acid-like compounds as inhibitors suggests that pyrazine-glycine structures are a relevant area for investigation against this target. nih.govbohrium.com
Checkpoint Kinase 1 (CHK1): CHK1 is a critical regulator in the cell cycle, and its inhibitors are of interest in cancer research. capes.gov.br Pyrazine-containing scaffolds have been successfully developed as potent CHK1 inhibitors. For instance, a series of 2,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-ones, which feature a fused pyrazine-like ring system, have demonstrated significant CHK1 inhibitory activity, with some compounds showing an IC₅₀ value as low as 3.1 nM. nih.gov Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) cores have served as a template for designing potent and selective CHK1 inhibitors. capes.gov.br These findings underscore the utility of the pyrazine (B50134) moiety in designing kinase inhibitors.
Renin: Renin is an aspartic protease that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), making it a prime target for antihypertensive drugs. wikipedia.orgcvpharmacology.com Derivatives of 1,2,4-triazolo[4,3-a]pyrazine have been synthesized and identified as highly potent inhibitors of human renin. nih.govnih.gov One such derivative demonstrated an impressive IC₅₀ of 0.2 nM. nih.gov Structure-activity relationship studies indicated that these compounds bind to the S4-S2' sites of the renin active site. nih.gov The effectiveness of these pyrazine derivatives highlights the scaffold's potential in modulating this critical enzyme.
Molecular docking is a computational technique widely used to predict and analyze the binding of ligands to the active sites of macromolecules like enzymes. nih.gov This method has been instrumental in understanding the interactions of pyrazine-glycine derivatives at the molecular level.
A systematic analysis of pyrazine-based ligands co-crystallized in protein targets revealed that the most common interaction is a hydrogen bond to one of the pyrazine nitrogen atoms, which acts as a hydrogen bond acceptor. nih.gov Weaker hydrogen bonds involving pyrazine hydrogen atoms as donors, as well as π-interactions, are also frequently observed. nih.gov
Docking studies on various pyrazine derivatives have provided specific insights:
Renin Inhibitors: Molecular modeling of 1,2,4-triazolo[4,3-a]pyrazine derivatives showed their binding consistency with the S4-S2' sites of human renin, corroborating the structure-activity relationship data. nih.gov
Antibacterial Targets: Docking of a pyrazine-pyridone derivative against a bacterial enzyme target (PDB: 4DUH) revealed a high binding affinity (S = -7.4519 kcal/mol), attributed to a hydrogen-donor bond and a π-hydrogen bond. nih.gov
General Protein Interactions: Studies show that pyrazine derivatives engage in hydrogen bonds, hydrophobic interactions, and π-π stacking with enzyme active sites. researchgate.netnih.gov For example, docking studies showed a pyrazine ring forming three π-π stacking interactions with phenylalanine and histidine residues within a histone deacetylase (HDAC) enzyme. researchgate.net
These in silico studies are crucial for rational drug design, helping to refine chemical structures to enhance binding affinity and selectivity for the target enzyme. doaj.org
Cellular Research Applications in Model Systems (excluding clinical human trial data)
Beyond enzyme inhibition, pyrazine-glycine derivatives are explored for a range of cellular activities in in vitro models, including their potential as antimicrobial and antioxidant agents.
The search for new antimicrobial agents is a global health priority, and pyrazine derivatives have shown promise in this area. researchgate.netnih.gov Several studies have demonstrated that compounds containing the pyrazine ring exhibit significant activity against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govrjpbcs.com
For example, a series of synthesized pyrazine-2-carboxylic acid derivatives displayed good antimicrobial activity against clinical isolates of Escherichia coli, Staphylococcus aureus, and Candida albicans. rjpbcs.com The presence of a free amino group on the pyrazine or an attached pyrimidine (B1678525) ring appeared to contribute to this activity. rjpbcs.com Similarly, pyrazine-pyridone derivatives have shown potent inhibition against S. aureus and strong activity against E. coli, with efficacy comparable to the antibiotic gentamicin (B1671437) in some cases. nih.gov Other research has confirmed the antibacterial potential of pyrazine-thiazoline and triazole-pyrazine derivatives against E. coli and S. aureus. nih.gov
The table below summarizes the minimum inhibitory concentration (MIC) values for a selection of pyrazine-2-carboxylic acid derivatives against common microbial strains. rjpbcs.com
| Compound | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
|---|---|---|---|
| P3 | 50 | 12.5 | 6.25 |
| P4 | 50 | 6.25 | 3.125 |
| P7 | 50 | 25 | 12.5 |
| P9 | 50 | 6.25 | 6.25 |
| P10 | 100 | 12.5 | 3.125 |
Free radicals and oxidative stress are implicated in numerous pathological conditions, leading to interest in the antioxidant properties of various chemical compounds. mdpi.com Pyrazine derivatives have been evaluated for their ability to scavenge free radicals using common in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. rjpbcs.comnih.gov
The antioxidant capacity of these compounds is often linked to their chemical structure. nih.gov For instance, certain guaiacyl-substituted pyrazine analogues of chalcones were identified as moderate DPPH radical scavengers. nih.gov In another study, a pyrazine derivative, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10), showed notable antioxidant activity in both DPPH and ABTS assays. rjpbcs.com Furthermore, Maillard reaction products formed between chitooligosaccharide and glycine (B1666218) demonstrated significantly enhanced scavenging activity against ABTS, DPPH, and other radicals compared to the starting materials. nih.gov
The table below presents the in vitro antioxidant activity for selected pyrazine derivatives.
| Compound | Assay | IC₅₀ (µM or µg/mL) | Reference |
|---|---|---|---|
| Compound P10 | DPPH | 60.375 µg/mL | rjpbcs.com |
| Compound P10 | ABTS | 6.53 µg/mL | rjpbcs.com |
| Pyrazine Chalcone 4a | DPPH | 186 µM | nih.gov |
| Pyrazine Chalcone 4c | DPPH | 39 µM | nih.gov |
| Pyrazine Chalcone 4e | DPPH | 46 µM | nih.gov |
The ability of pyrazine-glycine derivatives to interact with proteins makes them valuable tools for studying biological systems. nih.gov The pyrazine ring's heteroaromatic nature allows it to uniquely combine polar interactions, via its nitrogen atoms, with nonpolar aromatic interactions. nih.govresearchgate.net These interactions are fundamental to their function in research models.
Studies have shown that pyrazine-based compounds can modulate protein-protein interactions (PPIs), which are essential for most cellular processes. nih.gov While free amino acids and their derivatives are known to influence PPIs, the incorporation of a pyrazine moiety can introduce more specific and potent effects. nih.govnih.gov For example, pyrazine drugs have been observed to bind to serum albumin, a model protein for studying drug-protein interactions, which can affect the distribution and availability of the compound in a biological system. researchgate.net The primary interaction modes are hydrogen bonding to the pyrazine nitrogen atoms and π-π stacking with aromatic residues of the protein. nih.govresearchgate.net This capacity for specific binding allows pyrazine derivatives to be used as chemical probes to investigate enzyme function and explore the landscape of protein interactions in various research contexts.
Theoretical Pharmacophore Modeling for Ligand Design and Virtual Screening
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. This model then serves as a template for designing new ligands or for searching large databases of chemical compounds in a process known as virtual screening to find potential new drugs. japsonline.comnih.gov
While specific pharmacophore models for "this compound" are not extensively documented in publicly available research, the principles can be understood by examining studies on related pyrazine derivatives. For instance, research on 3-(pyrazin-2-yl)-1H-indazole derivatives as inhibitors of PIM-1 kinase, a target in cancer therapy, has successfully employed 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling. japsonline.combibliomed.org In such studies, a series of known active and inactive compounds are used to generate a hypothesis about the key molecular features responsible for biological activity.
A typical pharmacophore model for a pyrazine-containing compound might include the pyrazine ring as an aromatic feature or a hydrogen bond acceptor. The glycine portion of a molecule like "this compound" could contribute a hydrogen bond donor (from the carboxylic acid) and a hydrogen bond acceptor (from the carboxylic acid and the tertiary amine). The methyl group adds a hydrophobic feature. These features are then mapped in 3D space to create a model.
Table 1: Potential Pharmacophoric Features of this compound
| Feature | Description | Potential Interaction |
| Pyrazine Ring | Aromatic ring with two nitrogen atoms. | π-π stacking, hydrophobic interactions, H-bonding |
| Carboxylic Acid (-COOH) | Provides a hydrogen bond donor (H) and acceptor (O). Can be ionized to form a charged center. | Hydrogen bonding, ionic interactions |
| Tertiary Amine (-N(CH3)-) | A nitrogen atom bonded to the pyrazine ring, a methyl group, and the acetic acid moiety. | Hydrogen bond acceptor, potential for steric effects |
| Methyl Group (-CH3) | A small hydrophobic group. | Hydrophobic interactions |
Virtual screening campaigns can then use this pharmacophore model to filter large compound libraries, such as the ZINC database, to identify novel molecules that fit the model and are therefore likely to be active. japsonline.combibliomed.org For example, a computational screen identified a novel pyrazine-based pharmacophore that led to the development of potent inhibitors of TrkA, a target for pain and cancer. nih.gov This highlights the utility of such in silico methods in accelerating the discovery of new therapeutic agents based on the pyrazine scaffold.
Role as Biochemical Reagents in Proteomics and Life Science Research
Biochemical reagents are essential tools for understanding complex biological processes at the molecular level. Pyrazine-glycine derivatives, including "this compound," can serve as valuable reagents in proteomics and other life science research areas. acs.org Proteomics, the large-scale study of proteins, often requires specific chemical probes to identify, quantify, and characterize proteins and their functions.
The synthesis of α-pyrazinyl glycine derivatives has been reported, demonstrating a method to incorporate the pyrazine moiety into amino acid structures. acs.org This chemical tractability allows for the creation of customized biochemical tools. For instance, "this compound" could be used as a building block in the synthesis of peptide-based probes or as a fragment in fragment-based drug discovery.
One of the key applications of such compounds is in the development of enzyme inhibitors for research purposes. By mimicking a part of a natural substrate or cofactor, these molecules can bind to the active site of an enzyme, allowing researchers to study the enzyme's function and role in cellular pathways. The pyrazine ring is a feature in several approved drugs, including the proteasome inhibitor bortezomib, which underscores the biological relevance of this heterocycle. mdpi.com
Furthermore, pyrazine derivatives can be used as chemical elicitors in plant biotechnology to stimulate the production of secondary metabolites in cell cultures. For example, certain pyrazine-2-carboxamide derivatives have been shown to enhance the production of flavonolignans and flavonoids in plant cell cultures. nih.gov While not a direct application of "this compound," this illustrates the broader utility of pyrazine-containing small molecules in life science research.
The availability of "this compound" as a research chemical suggests its use as a starting material or a reference compound in various experimental settings. nih.gov Its structure, combining a key heterocyclic scaffold with an amino acid fragment, makes it a versatile tool for chemical biology and medicinal chemistry investigations.
Systematic Derivative Synthesis and Structure Activity Relationship Sar Studies of Pyrazine Amino Acid Scaffolds
Rational Design and Synthesis of Analogues based on 2-[Methyl(pyrazin-2-yl)amino]acetic acid
The rational design of analogs based on the This compound scaffold involves several established medicinal chemistry strategies. The core structure presents multiple points for modification: the pyrazine (B50134) ring, the secondary amino group, and the acetic acid moiety. The synthesis of such analogs often begins with commercially available substituted 2-aminopyrazines or 2-chloropyrazines.
A common synthetic route involves the nucleophilic substitution of a halogenated pyrazine with a methylaminoacetate ester, followed by hydrolysis of the ester to yield the final carboxylic acid. For instance, reacting 2-chloropyrazine (B57796) with methyl sarcosinate (methyl N-methylglycinate) in the presence of a suitable base would yield the methyl ester of the target compound, which can then be hydrolyzed.
Building upon this, analogs can be designed by:
Substitution on the Pyrazine Ring: Introducing various substituents (e.g., halogens, alkyl, aryl, or amino groups) onto the pyrazine ring can modulate electronic properties, lipophilicity, and steric interactions with a target protein. nih.govnih.gov The synthesis of substituted pyrazine-2-carboxylic acids, which can be converted to amides or other derivatives, is a well-documented approach. rjpbcs.com For example, condensation of chlorides of substituted pyrazine-2-carboxylic acids with various anilines has been used to generate a library of amide analogs. nih.gov
Modification of the Amino Linker: The N-methyl group can be replaced with other alkyl or aryl groups to explore the steric and electronic requirements of the binding pocket. The nitrogen atom itself can be part of a different linker or incorporated into a more rigid cyclic structure, such as a piperazine (B1678402) ring, which has been shown to be a valuable building block in pyrazine derivatives. rjpbcs.commdpi.com
Alteration of the Acetic Acid Moiety: The carboxylic acid group, a potential hydrogen bond donor and acceptor, can be esterified, converted into an amide, or replaced with bioisosteres like tetrazoles to alter acidity, metabolic stability, and binding interactions. The synthesis of pyrazine-2-carboxamides from pyrazine-2-carboxylic acids using coupling agents is a standard method. rjpbcs.com
A biomimetic synthesis approach has also been demonstrated for 2,5-disubstituted pyrazines through the dimerization of α-amino aldehydes derived from common amino acids, offering a pathway to chiral pyrazine-containing structures. rsc.org This highlights the potential for creating stereochemically complex analogs from readily available starting materials.
Exploration of Substituent Effects on Molecular Properties and in vitro Activities
The systematic introduction of substituents onto a lead scaffold is fundamental to understanding its structure-activity relationship (SAR). For pyrazine-based scaffolds, substitutions can significantly impact physicochemical properties like lipophilicity (log P) and electronic distribution, which in turn influence biological activity.
In a study on substituted amides of pyrazine-2-carboxylic acids, researchers investigated the effects of various substituents on antimycobacterial and antifungal activities. nih.gov The condensation of 6-chloro-, 5-tert-butyl-, or 6-chloro-5-tert-butylpyrazine-2-carboxylic acid chlorides with a range of substituted anilines allowed for a systematic exploration of substituent effects.
For example, the data showed that increasing lipophilicity often correlated with higher activity. The introduction of a 3,5-bis(trifluoromethyl)phenyl group on the amide, combined with a 5-tert-butyl-6-chloro-pyrazine core, resulted in the compound with the highest lipophilicity (log P = 6.85) and the most potent antituberculotic activity (72% inhibition) in the series. nih.gov This suggests that hydrophobic interactions are crucial for the activity of this class of compounds.
Below is an illustrative data table, based on findings for pyrazine-2-carboxamide analogs, showing how different substituents on the pyrazine and aniline (B41778) rings affect lipophilicity and antimycobacterial activity. nih.gov
| Compound ID | Pyrazine Substituent (R¹) | Aniline Substituent (R²) | Lipophilicity (log P) | Antimycobacterial Activity (% Inhibition) |
| 2d | 6-Cl | 3-CH₃ | 4.67 | 21 |
| 2f | 5-t-Bu, 6-Cl | 3-CH₃ | 5.86 | 32 |
| 2k | 5-t-Bu | 3-Br | 5.65 | 29 |
| 2l | 5-t-Bu, 6-Cl | 2-CH₃ | 5.86 | 23 |
| 2m | 6-Cl | 3,5-(CF₃)₂ | 6.27 | 19 |
| 2o | 5-t-Bu, 6-Cl | 3,5-(CF₃)₂ | 6.85 | 72 |
Similarly, in a series of 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides designed as inhibitors of mycobacterial methionine aminopeptidase (B13392206) 1, the nature of the substituent at the 3-position of the pyrazine ring was critical for inhibitory activity. nih.gov High inhibition was observed when the substituent was a 2-substituted benzamide, indicating that specific hydrogen bonding and steric interactions driven by this group are key to potency. nih.gov
These examples demonstrate that systematic variation of substituents is a powerful tool to probe the SAR of pyrazine-based scaffolds and to optimize their biological activity.
Establishment of Quantitative Structure-Activity Relationships (QSAR) based on Research Data
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. google.com By developing mathematical models, QSAR can predict the activity of new compounds and provide insights into the structural features that are important for potency.
For pyrazine-containing scaffolds, QSAR studies have been successfully applied. For instance, a QSAR analysis was performed on a series of 2-(pyrazin-2-yloxy)acetohydrazide analogs to understand the structural basis of their antimycobacterial activity. nih.gov This scaffold is structurally related to This compound , featuring a pyrazine ring connected to an acetic acid derivative. The study used topological, spatial, thermodynamic, and electronic descriptors to build a predictive model.
The resulting QSAR model revealed that the antimycobacterial activity was predominantly influenced by:
Molecular Connectivity Indices: These descriptors relate to the degree of branching and complexity of the molecule.
Hydrogen Donor Features: The presence and accessibility of hydrogen bond donors were found to be critical.
The model achieved a high coefficient of determination (r²) of 0.889 and a predictive squared correlation coefficient (r²pred) of 0.782, indicating its robustness and predictive power. nih.gov
In another study on a different class of pyrazine derivatives, researchers developed QSAR models for Bruton's tyrosine kinase (BTK) inhibitors based on an 8-Amino-imidazo[1,5a]pyrazine scaffold. japsonline.com Their 3D-QSAR analysis highlighted the importance of steric and hydrophobic interactions for enhancing biological activity. japsonline.com These findings are valuable for the rational design of new, more potent inhibitors. mdpi.commdpi.com
Such studies underscore that by collecting activity data on a series of analogs of This compound , a robust QSAR model could be developed. This model would be invaluable for guiding the synthesis of new derivatives with potentially improved activity by predicting which modifications are most likely to be beneficial.
Fragment-Based Design and Scaffold Hopping Strategies
Fragment-based drug discovery (FBDD) and scaffold hopping are advanced strategies used to identify novel chemical entities with desired biological activity.
Fragment-Based Design starts by screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. mdpi.com Once a fragment hit is identified, it can be optimized into a more potent lead compound through strategies like fragment growing, linking, or merging. researchgate.net The This compound structure can be viewed as being composed of several fragments: the pyrazine ring, the N-methylamino group, and the acetic acid tail. In an FBDD approach, a pyrazine fragment might be identified as a binder to a target. Subsequently, medicinal chemists could "grow" the fragment by adding the methylaminoacetic acid side chain to pick up additional interactions and increase affinity. mdpi.com
Scaffold Hopping aims to replace the central core (scaffold) of a known active compound with a structurally different moiety while retaining the original biological activity and the three-dimensional arrangement of key binding groups. mdpi.com This is often done to discover new chemical series with improved properties, such as better pharmacokinetics or novel intellectual property positions. Starting with the This compound scaffold, one might use computational methods to search for other heterocyclic systems that can present the key pharmacophoric features (e.g., the amino acid portion and key atoms on the pyrazine ring) in a similar spatial orientation. For example, the pyrazine ring could be replaced by another heteroaromatic system like a pyridine, pyrimidine (B1678525), or even a fused heterocyclic system like an imidazo[1,2-a]pyrazine (B1224502), which has been the subject of SAR studies. nih.govfrontiersin.org This strategy can lead to the discovery of entirely new classes of compounds with the desired biological profile. frontiersin.org
Future Research Directions and the Broader Research Utility of 2 Methyl Pyrazin 2 Yl Amino Acetic Acid
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing 2-[Methyl(pyrazin-2-yl)amino]acetic acid and its analogs. Traditional methods for creating similar N-substituted amino pyrazines often involve multi-step processes that may use harsh reagents and produce significant waste. Green chemistry principles could be applied to devise novel synthetic strategies.
For instance, one-pot synthesis methodologies, which combine multiple reaction steps into a single operation, could significantly improve efficiency. The use of catalysis, including biocatalysis with enzymes, could lead to milder reaction conditions, higher yields, and reduced environmental impact. Research into flow chemistry could also provide a scalable and sustainable manufacturing process for this class of compounds. These advancements would not only make this compound more accessible for research but also align with the growing demand for sustainable chemical synthesis.
Expansion of Computational Modeling to Predict Advanced Molecular Behavior
Computational chemistry offers powerful tools to predict the molecular properties and potential biological activity of compounds like this compound before committing to laboratory synthesis. Future computational studies could focus on several key areas:
Conformational Analysis: Understanding the three-dimensional shape and flexibility of the molecule is crucial for predicting its interaction with biological targets.
Pharmacophore Modeling: Identifying the key electronic and steric features of the molecule that are essential for biological activity can guide the design of more potent derivatives.
Molecular Docking: Simulating the binding of this compound to the active sites of various proteins could help identify potential biological targets and explain its mechanism of action.
ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound, which is critical for its development as a potential therapeutic agent.
These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the most promising predicted profiles.
Role of this compound as a Chemical Probe in Biological Pathway Elucidation
A chemical probe is a small molecule used to study and manipulate biological systems. Given its pyrazine (B50134) core, which is known to interact with a variety of biological targets, this compound could be developed into a valuable chemical probe.
To function as an effective probe, a molecule should ideally be potent, selective, and have a known mechanism of action. Future research could involve screening this compound against a panel of biological targets to identify its specific protein interactions. Once a target is identified, the compound could be used to:
Validate drug targets: By observing the biological effects of the probe, researchers can confirm the role of a particular protein in a disease pathway.
Interrogate biological pathways: The probe can be used to perturb specific pathways, allowing for a detailed study of their function and regulation.
Develop new assays: The probe could be used as a tool in the development of high-throughput screening assays to identify other molecules that interact with the same target.
The development of this compound as a chemical probe could provide valuable insights into complex biological processes.
Integration into Combinatorial Chemistry Libraries for High-Throughput Screening in Research
Combinatorial chemistry is a powerful technique for generating large libraries of diverse compounds for high-throughput screening (HTS). The structure of this compound makes it an ideal scaffold for inclusion in such libraries.
The carboxylic acid and the pyrazine ring provide two points of diversification. A variety of substituents could be introduced at these positions to create a library of analogs with a wide range of chemical and physical properties. For example, the carboxylic acid could be converted to a series of amides or esters, while the pyrazine ring could be further functionalized.
These libraries could then be screened against a multitude of biological targets to identify "hit" compounds with desired activities. This approach significantly increases the efficiency of the drug discovery process by allowing for the rapid testing of thousands of compounds. The inclusion of this compound and its derivatives in combinatorial libraries could lead to the discovery of novel drug candidates for a variety of diseases.
Contribution to Fundamental Understanding in Organic and Medicinal Chemistry
The study of this compound and its derivatives can contribute to a deeper understanding of fundamental principles in organic and medicinal chemistry. The pyrazine ring is an electron-deficient heterocycle, and its electronic properties can influence the reactivity and biological activity of the entire molecule.
Research into the synthesis and properties of this compound can provide insights into:
Structure-Activity Relationships (SAR): By systematically modifying the structure of the molecule and observing the effects on its biological activity, researchers can develop a clearer understanding of the relationship between chemical structure and biological function.
Reaction Mechanisms: Investigating novel synthetic routes can lead to the discovery of new reaction mechanisms and a better understanding of the reactivity of pyrazine-containing compounds.
Drug-Receptor Interactions: Studying the binding of these compounds to their biological targets can provide valuable information about the nature of drug-receptor interactions, which is essential for rational drug design.
The knowledge gained from studying this specific compound can be extrapolated to the broader class of pyrazine derivatives, aiding in the design of future therapeutic agents and functional molecules.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[Methyl(pyrazin-2-yl)amino]acetic acid, and how can reaction efficiency be improved?
- Answer : A plausible synthetic route involves coupling pyrazine derivatives with methylamino-acetic acid precursors. For example, nucleophilic substitution between methylamine and a pyrazine-based electrophile (e.g., 2-chloropyrazine) can form the methyl(pyrazin-2-yl)amine intermediate, followed by alkylation with bromoacetic acid. Reaction optimization may include:
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
- Purification : Employ recrystallization in ethanol/water mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane 3:7) to isolate the product .
- Yield Improvement : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate) to minimize side products like N-alkylation byproducts .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Answer :
- NMR Spectroscopy : H NMR should show characteristic peaks for the pyrazine ring (δ 8.3–8.5 ppm, aromatic protons) and the methylamino-acetic acid moiety (δ 3.7–4.1 ppm for CHCOO) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) can assess purity (>98% recommended for biological assays). Mobile phase: acetonitrile/water (20:80) with 0.1% trifluoroacetic acid .
- Mass Spectrometry : ESI-MS in positive ion mode should confirm the molecular ion peak at m/z 195.1 [M+H] .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Answer :
- pH Stability : The compound is stable in neutral buffers (pH 6–8) but may degrade under strong acidic (pH <3) or alkaline (pH >10) conditions due to hydrolysis of the methylamino linkage. Conduct accelerated stability studies using 0.1 M HCl/NaOH to identify degradation pathways .
- Temperature : Store at 2–8°C in airtight containers to prevent moisture absorption and thermal decomposition. Long-term stability (>6 months) requires lyophilization .
Advanced Research Questions
Q. How does the electronic nature of the pyrazine ring influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Answer : The pyrazine ring’s electron-deficient aromatic system directs electrophilic substitution to the nitrogen-adjacent positions, while nucleophilic attacks favor the α-carbon of the acetic acid moiety. Computational studies (e.g., DFT) can map frontier molecular orbitals to predict regioselectivity in reactions like acylation or sulfonation . Experimental validation via kinetic assays (e.g., competition reactions with substituted pyrazines) is advised .
Q. What contradictions exist in reported biological activity data for structural analogs, and how can they be resolved?
- Answer : Discrepancies in IC values for kinase inhibition (e.g., pyrazine-based inhibitors) often arise from assay conditions (e.g., ATP concentration, pH). To reconcile
- Standardized Assays : Use uniform protocols (e.g., Z’-LYTE® kinase assays) across studies.
- Structural Modifications : Compare analogs with varying substituents (e.g., 2-fluoropyrazine vs. 2-methylpyrazine) to isolate electronic effects .
- Meta-Analysis : Pool data from PubChem (AID 1259351) and ChEMBL to identify outliers .
Q. What are the hypothesized mechanisms of action for this compound in modulating neurotransmitter systems?
- Answer : Structural analogs (e.g., pyridinyl amino acids) act as allosteric modulators of GABA or NMDA receptors. Proposed mechanisms include:
- Receptor Binding : The pyrazine ring mimics endogenous ligands (e.g., quinolinic acid), while the acetic acid moiety enhances solubility for blood-brain barrier penetration .
- Electrophysiological Validation : Use patch-clamp recordings on hippocampal neurons to measure changes in ion current amplitudes .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- Answer :
- ADME Prediction : Tools like SwissADME predict logP (~1.2) and aqueous solubility (~2.1 mg/mL), indicating moderate bioavailability. Introduce polar groups (e.g., hydroxyl) to improve solubility without increasing logP >2.5 .
- Docking Studies : AutoDock Vina can simulate binding to target proteins (e.g., monoamine oxidases) to prioritize derivatives with stronger binding affinities (ΔG < -8 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
